
2-(4,6-Dibromopyridin-2-yl)acetonitrile
Description
2-(4,6-Dibromopyridin-2-yl)acetonitrile is a brominated pyridine derivative featuring an acetonitrile substituent at the 2-position of the pyridine ring. Its structural uniqueness lies in the electron-withdrawing bromine atoms at the 4- and 6-positions, which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C7H4Br2N2 |
---|---|
Molecular Weight |
275.93 g/mol |
IUPAC Name |
2-(4,6-dibromopyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C7H4Br2N2/c8-5-3-6(1-2-10)11-7(9)4-5/h3-4H,1H2 |
InChI Key |
IKAYZVGTRPPXCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC#N)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-pyridineacetonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dibromopyridin-2-yl)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new functional groups on the pyridine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
2-(4,6-Dibromopyridin-2-yl)acetonitrile has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(4,6-Dibromopyridin-2-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine atoms and the acetonitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
Key analogs for comparison include:
2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile derivatives (): These compounds feature oxygen-containing substituents (chromenone rings) instead of bromine atoms. The non-planar molecular geometry observed in these derivatives arises from steric hindrance and charge distribution, a feature that may also apply to the dibromopyridinyl analog due to bulky bromine substituents .
4,6-Dichloro-2-(methylsulfanyl)pyrimidine derivatives (): These analogs replace bromine with chlorine and incorporate a methylsulfanyl group. The sulfur atom in methylsulfanyl enhances electron delocalization, contrasting with bromine’s inductive electron-withdrawing effects .
Aminoimidazodipyridines derived from 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile (): These compounds utilize acetonitrile as a precursor for fused heterocycles, highlighting the versatility of acetonitrile-containing intermediates in synthesizing nitrogen-rich scaffolds .
Table 1: Structural and Electronic Comparison
Electronic Properties and DFT Insights
Density Functional Theory (DFT) studies on related compounds () reveal:
- HOMO-LUMO Distribution: In coumarin-acetonitrile hybrids (), HOMO orbitals localize on the chromenone ring, while LUMO orbitals extend to the acetonitrile group. For the dibromopyridine analog, bromine atoms likely lower LUMO energy, enhancing electrophilicity .
- Charge Density: Bromine’s electronegativity increases positive charge density at the pyridine ring’s 2-position, facilitating nucleophilic attack—a property less pronounced in methylsulfanyl or chloro derivatives .
Notes on Methodology and Data Sources
- Research Gaps : Direct experimental data (e.g., HOMO-LUMO values, synthetic yields) for this compound are sparse, necessitating extrapolation from related systems.
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